molecular formula C13H9BrClFN2O B5881482 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea

カタログ番号: B5881482
分子量: 343.58 g/mol
InChIキー: HWOJFXQKUQJBPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea is a halogenated urea derivative characterized by a 4-bromo-2-fluorophenyl group and a 4-chlorophenyl group linked via a urea moiety. Halogen substituents (Br, F, Cl) enhance lipophilicity and may influence metabolic stability, making it a candidate for agrochemical or pharmaceutical applications .

特性

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFN2O/c14-8-1-6-12(11(16)7-8)18-13(19)17-10-4-2-9(15)3-5-10/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOJFXQKUQJBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea typically involves the reaction of 4-bromo-2-fluoroaniline with 4-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or chromatography.

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the fluorophenyl ring undergoes substitution under nucleophilic conditions due to electron-withdrawing effects from fluorine and urea groups. Key reactions include:

Reaction TypeReagents/ConditionsMajor ProductReference
AminationNH₃/EtOH, 80°C, 12h1-(2-Fluoro-4-aminophenyl)-3-(4-chlorophenyl)urea
ThiocyanationKSCN/DMF, 100°C, 6hThiocyanate derivative
MethoxylationNaOMe/MeOH, reflux, 8hMethoxy-substituted analog

Mechanistic Insight : Fluorine's ortho-directing effect enhances bromine's electrophilicity, facilitating NAS. Polar aprotic solvents (e.g., DMF) improve reaction rates .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed coupling reactions for biaryl synthesis:

Aryl Boronic AcidCatalyst SystemYield (%)Application
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O78Biaryl urea derivatives
4-Pyridylboronic acidPdCl₂(dppf), CsF, DME65Heterocyclic hybrids

Reaction conditions: 90°C, 12h under nitrogen . Products retain the urea backbone, enabling further functionalization.

Urea Group Reactivity

The urea moiety undergoes hydrolysis and condensation:

Hydrolysis

  • Acidic Conditions (HCl/H₂O, 60°C): Cleaves into 4-bromo-2-fluoroaniline and 4-chlorophenyl isocyanate .

  • Basic Conditions (NaOH/EtOH, 50°C): Forms 4-chloroaniline and CO₂ .

Condensation with Carbonyl Compounds

Reacts with aldehydes (e.g., benzaldehyde) in acidic media to form bis-urea derivatives .

Spectroscopic Characterization Post-Reaction

Post-reaction analysis via ¹H NMR and ¹³C NMR confirms structural changes:

  • Amination Product : Disappearance of bromine-coupled aromatic protons (δ 7.43–7.38 ppm) and new NH₂ signals at δ 5.2 ppm .

  • Suzuki Product : New aromatic peaks from coupled aryl groups (δ 7.8–7.5 ppm) .

Stability Under Oxidative/Reductive Conditions

ConditionReagentOutcome
OxidationKMnO₄/H₂SO₄Decomposition (no isolable products)
ReductionH₂/Pd-C, EtOHPartial dehalogenation (Br → H)

Reductive conditions preferentially remove bromine over chlorine due to lower bond dissociation energy .

Comparative Reactivity with Structural Analogs

Compound ModificationReactivity Trend
Bromine → Chlorine (3g )Slower NAS due to weaker EWG effect
Urea → ThioureaEnhanced resistance to hydrolysis

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties
Recent studies have demonstrated that urea derivatives, including those similar to 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea, exhibit significant antimicrobial activity. For instance, a series of new urea derivatives were synthesized and tested against multiple bacterial strains, showing promising growth inhibition against pathogens such as Acinetobacter baumannii and Staphylococcus aureus .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the interaction with specific biological targets. The presence of halogen atoms (bromine and fluorine) can enhance binding affinity to target enzymes or receptors, potentially leading to the development of new therapeutic agents .

Biological Research

Small Molecule Interactions
In biological contexts, 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea can be utilized to study the interactions between small molecules and biological macromolecules. Such studies are crucial for understanding drug-receptor interactions and designing inhibitors for specific enzymes .

Case Study: Allosteric Modulation
A study focused on substituted urea analogs demonstrated their potential as allosteric modulators of cannabinoid receptors. The structure-activity relationship (SAR) revealed that modifications in the urea structure could significantly impact the potency and selectivity of these compounds . This highlights the potential for 1-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea to serve as a lead compound in developing new modulators.

Material Science

Synthesis of Advanced Materials
In materials science, urea derivatives are often employed as building blocks in organic synthesis. 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea can be utilized to create more complex molecules that may serve as precursors for specialty chemicals and advanced materials used in coatings, adhesives, and electronic applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseExamples/Results
Medicinal ChemistryAntimicrobial agentsInhibition of Acinetobacter baumannii growth
Biological ResearchStudy of small molecule interactionsAllosteric modulation of cannabinoid receptors
Material ScienceSynthesis of advanced materialsUsed as a precursor for specialty chemicals

作用機序

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its para-bromo/fluoro and para-chloro substitutions. Key comparisons with similar urea derivatives include:

Compound Name Substituent R1 Substituent R2 Key Features References
1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea 4-Bromo-2-fluorophenyl 4-Chlorophenyl High halogen density; potential for strong intermolecular hydrogen bonding.
Diflubenzuron (1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea) 4-Chlorophenyl 2,6-Difluorobenzoyl Agrochemical use (insect growth regulator); benzoyl group enhances stability.
Cloflucarban (1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)urea) 4-Chloro-3-(trifluoromethyl)phenyl 4-Chlorophenyl Antimicrobial agent; trifluoromethyl increases lipophilicity and metabolic resistance.
1-(2-Fluorobenzoyl)-3-(4-chlorophenyl)urea 2-Fluorobenzoyl 4-Chlorophenyl Benzoyl substitution alters electronic properties; used in crystallography studies.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-(3-chlorophenyl)urea 4-Bromo-3-(trifluoromethyl)phenyl 3-Chlorophenyl Bromo/trifluoromethyl combination enhances steric bulk and bioactivity.
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea 4-Chlorophenyl Propargyl Terminal alkyne enables click chemistry applications.

Physicochemical Properties

  • Hydrogen Bonding : The urea group in all analogs facilitates N–H···O interactions, critical for crystal packing (e.g., zigzag chains in adamantyl-ureas ). Halogens (Br, Cl, F) modulate solubility and melting points.
  • Lipophilicity : Bromine and chlorine substituents increase logP values, enhancing membrane permeability. Trifluoromethyl groups (e.g., in cloflucarban) further boost hydrophobicity .
  • Stability : Thiourea analogs (e.g., 1-(2-bromo-4-chlorophenyl)-3,3-dimethylthiourea) exhibit reduced hydrogen-bonding capacity compared to ureas, affecting solubility and reactivity .

生物活性

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms, potential therapeutic applications, and comparative studies with related compounds.

  • Molecular Formula : C₉H₉BrClFN₂O
  • Molecular Weight : Approximately 295.54 g/mol
  • Functional Groups : Urea functional group, halogen substituents (bromine and fluorine), which enhance its reactivity and biological interactions.

1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea exhibits significant biological activity primarily as an inhibitor in various enzymatic pathways, particularly those associated with cancer and inflammatory diseases. Its structural features allow it to interact effectively with biological targets, leading to potential therapeutic applications.

Enzymatic Inhibition

  • The compound has shown potential as an inhibitor of specific enzymes related to cancer progression and inflammatory responses. Studies indicate that it may modulate the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in various biochemical pathways .

Comparative Biological Activity

To better understand the biological activity of 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea, a comparison with structurally similar compounds is essential. The following table summarizes the key differences and similarities in their biological activities.

Compound NameStructural FeaturesUnique PropertiesBiological Activity
1-(4-Chlorophenyl)-3-(2-chloroethyl)ureaChlorine instead of bromineVarying receptor affinityModerate inhibition of MAO
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)ureaDifferent fluorine positioningAltered pharmacological profileStronger anti-inflammatory effects
1-(4-Bromo-3-methylphenyl)-3-(2-chloroethyl)ureaMethyl group instead of fluorinePotentially different metabolic pathwaysEnhanced antibacterial activity

Antimicrobial Activity

Research has demonstrated that derivatives of urea compounds, including 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea, exhibit antimicrobial properties against various bacterial strains. A notable study screened several urea derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, revealing promising growth inhibition rates .

Cytotoxicity Evaluation

In vitro toxicity studies using Vero cell lines showed that the compound maintains a favorable safety profile at concentrations up to 100 μg/mL, indicating low cytotoxicity while retaining biological efficacy .

Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of halogenated urea derivatives. The positioning and type of halogen significantly influence the compound's interaction with target enzymes. For instance, compounds with bromine at the para-position have been shown to exhibit superior inhibitory effects compared to those with fluorine or chlorine substitutions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)urea, and how can reaction yields be improved?

  • Methodology : Start with a carbamate intermediate (e.g., phenyl 4-bromo-2-fluorophenyl carbamate) reacting with 4-chloroaniline in acetonitrile under reflux (65–80°C). Catalytic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) enhance nucleophilic substitution efficiency .
  • Yield Optimization : Use factorial design experiments to test variables (temperature, solvent polarity, base concentration). For example, a 2³ factorial design (temperature × solvent × catalyst loading) can identify interactions affecting yield .
  • Table 1 : Example reaction conditions and yields:

SolventTemperature (°C)CatalystYield (%)
ACN65DABCO72
DMF80None58

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

  • Methodology : Slow evaporation from a dichloromethane/hexane mixture (1:3 v/v) at 295 K produces single crystals suitable for X-ray analysis. Monitor crystal growth via polarized light microscopy to avoid twinning .
  • Data Validation : Compare experimental bond lengths (e.g., C–C: 0.009 Å mean deviation) with DFT-calculated values to confirm structural accuracy .

Q. What analytical techniques are most reliable for purity assessment?

  • Methodology : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI+) to detect impurities. NMR (¹H/¹³C) quantifies regiochemical purity, particularly for distinguishing bromo/fluoro substitution patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate Fukui indices for electrophilic sites. Compare with experimental kinetics (e.g., SNAr reactions with amines) to validate predictions .
  • Table 2 : Key computational parameters:

ParameterValue
Basis Set6-311+G(d,p)
Solvent ModelPCM (ACN)
Fukui Index (C-4 Br)0.12

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodology : Conduct meta-analysis of dose-response curves (e.g., IC₅₀ values) under standardized conditions (pH 7.4, 37°C). Use ANOVA to identify confounding variables (e.g., serum protein binding differences) .
  • Case Study : If conflicting cytotoxicity data arise, test solubility in DMSO/PBS mixtures via dynamic light scattering (DLS) to rule out aggregation artifacts .

Q. How do electronic effects of substituents (Br, F, Cl) influence urea’s hydrogen-bonding capacity?

  • Methodology : IR spectroscopy (N–H stretching frequencies) and X-ray crystallography (intermolecular distances) quantify H-bond strength. Electron-withdrawing groups (Br, Cl) reduce N–H basicity, weakening H-bond networks .
  • Table 3 : Substituent effects on H-bond metrics:

SubstituentN–H Stretch (cm⁻¹)H-bond Distance (Å)
4-Br33202.89
4-Cl33452.95

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodology : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS/MS and assign structures to major metabolites (e.g., hydrolyzed urea → aniline derivatives) .

Theoretical and Methodological Integration

Q. How can QSAR models link structural features to kinase inhibition activity?

  • Framework : Use Comparative Molecular Field Analysis (CoMFA) with training sets of urea derivatives. Validate models with leave-one-out cross-validation (q² > 0.5) and external test sets .
  • Data Source : Extract crystal structures of kinase-urea complexes (PDB) to define pharmacophore features (e.g., hydrophobic pockets accommodating halogenated aryl groups) .

Q. What statistical approaches reconcile discrepancies between in silico and experimental solubility data?

  • Methodology : Apply partial least squares (PLS) regression to correlate computed logP (AlogPS) with experimental shake-flask solubility. Identify outliers via Cook’s distance (>0.5) and re-evaluate solvation models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。